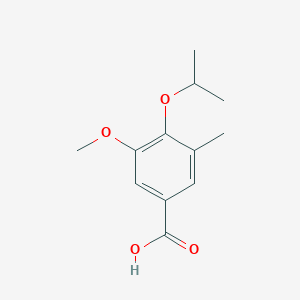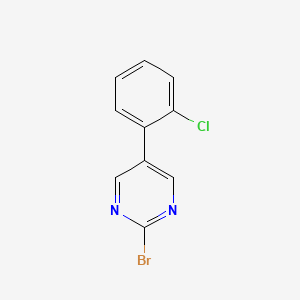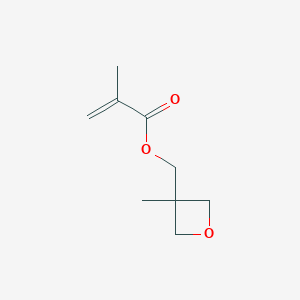
2-Chloro-5-fluorobenzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-fluorobenzene-1,3-diamine is an organic compound with the molecular formula C6H6ClFN2 It is a derivative of benzene, where two amino groups are substituted at the 1 and 3 positions, and chlorine and fluorine atoms are substituted at the 2 and 5 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluorobenzene-1,3-diamine typically involves multi-step organic reactions. One common method is the diazotization of 2-chloro-5-fluoroaniline followed by reduction. The process begins with the nitration of 2-chloro-5-fluorobenzene to form 2-chloro-5-fluoronitrobenzene. This intermediate is then reduced to 2-chloro-5-fluoroaniline, which undergoes diazotization and subsequent reduction to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to enhance yield and safety. The use of tubular reactors for diazotization reactions helps minimize side reactions and improve the stability of the diazonium salt intermediates .
化学反応の分析
Types of Reactions
2-Chloro-5-fluorobenzene-1,3-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the presence of electron-donating amino groups, the compound is reactive towards electrophiles, leading to substitution reactions at the ortho and para positions relative to the amino groups.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace halogen atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups yields nitro derivatives, while nucleophilic substitution can produce various substituted benzene derivatives .
科学的研究の応用
2-Chloro-5-fluorobenzene-1,3-diamine has several applications in scientific research:
作用機序
The mechanism of action of 2-Chloro-5-fluorobenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites, while the halogen atoms may participate in halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 2-Chloro-5-fluorobenzene-1,2-diamine
- 3-Chloro-5-fluorobenzene-1,2-diamine
- 2-Chloro-4-fluorobenzene-1,3-diamine
Uniqueness
2-Chloro-5-fluorobenzene-1,3-diamine is unique due to the specific positioning of the chlorine and fluorine atoms, which influences its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers .
特性
分子式 |
C6H6ClFN2 |
|---|---|
分子量 |
160.58 g/mol |
IUPAC名 |
2-chloro-5-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6ClFN2/c7-6-4(9)1-3(8)2-5(6)10/h1-2H,9-10H2 |
InChIキー |
PWWXYKVIPYMDPX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1N)Cl)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




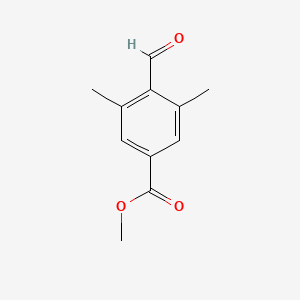
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
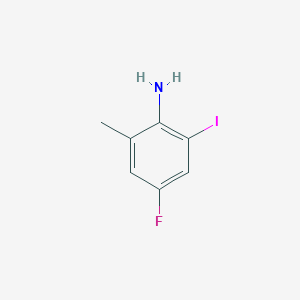
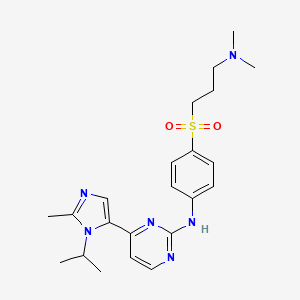
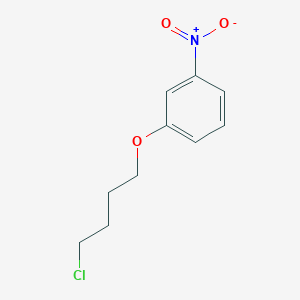
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
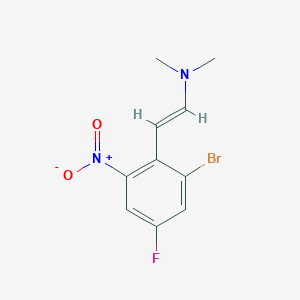
![8-cyclopentyl-6-iodo-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13981041.png)
